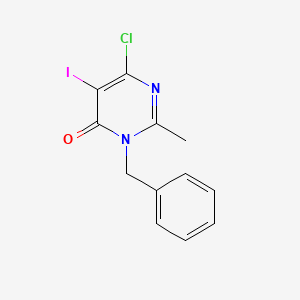

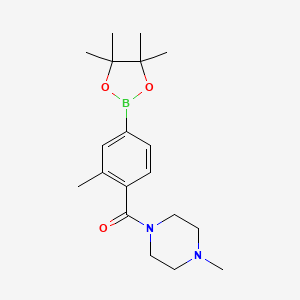

4-((6-Chloropyridazin-3-yl)methyl)-1-(methylsulfonyl)azepane

Overview

Description

“(6-chloropyridazin-3-yl)methyl methanesulfonate” is a chemical compound with the molecular formula C6H7ClN2O3S and a molecular weight of 222.65 .

Molecular Structure Analysis

The molecular structure of “(6-chloropyridazin-3-yl)methyl methanesulfonate” is represented by the formula C6H7ClN2O3S .Physical And Chemical Properties Analysis

The molecular weight of “(6-chloropyridazin-3-yl)methyl methanesulfonate” is 222.65 .Scientific Research Applications

Azepanium Ionic Liquids

Azepane, a seven-member alicyclic secondary amine, serves as a starting material for synthesizing a new family of room temperature ionic liquids, presenting an environmentally friendly alternative to volatile organic compounds. These ionic liquids, derived from azepane, exhibit wide electrochemical windows, making them promising for various applications, particularly as safe electrolytes (Belhocine et al., 2011).

Spin-Crossover and Crystallographic Phase Changes

The oxidation of 4-(methylsulfanyl)-2,6-di(pyrazol-1-yl)pyridine, a related compound, leads to derivatives exhibiting interesting spin-crossover phenomena and crystallographic phase changes. These properties are significant in the context of molecular electronics and materials science (Cook et al., 2015).

Synthesis and Structure Analysis

The synthesis of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, which includes pyridazine analogs, demonstrates significant pharmaceutical importance. Its structure and intermolecular interactions have been studied extensively, which is crucial for understanding its potential in medicinal chemistry (Sallam et al., 2021).

PKB Inhibitors

Novel azepane derivatives have been synthesized and evaluated as inhibitors of protein kinase B (PKB-alpha), a target in cancer treatment. The molecular modeling and synthesis of these compounds contribute to the development of new therapeutic agents (Breitenlechner et al., 2004).

Novel Indolylpyridazinone Derivatives

The reaction of certain acids with indole led to the formation of pyridazinone derivatives with potential antibacterial activity, highlighting the role of pyridazine compounds in pharmaceutical research (Abubshait, 2007).

Sulfur-Substituted Compounds

The synthesis of sulfur-substituted quinolizidines and pyrido[1,2-a]azepines through ring-closing metathesis demonstrates the versatility of these compounds in organic synthesis (Chou et al., 2007).

Fused Heterocycles

Research on 1-Aryl-5-methoxypyrrolones as synthons for fused heterocycles sheds light on the synthesis of complex molecular structures, which is crucial in medicinal chemistry and drug design (El-Nabi, 2002).

Fragmentation of Dihydroazepines

The study of the mass spectra and fragmentation patterns of dihydroazepines provides insights into the stability and reactivity of these compounds, relevant for their application in various fields of chemistry (Klyba et al., 2009).

Atropisomeric Properties

Investigating the stereochemistry of N-acyl/N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones enhances our understanding of molecular dynamics and is significant for the design of chiral drugs (Namba et al., 2021).

properties

IUPAC Name |

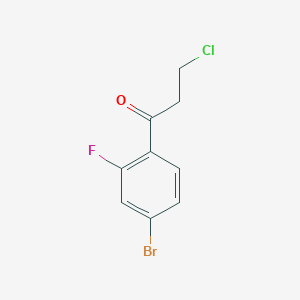

4-[(6-chloropyridazin-3-yl)methyl]-1-methylsulfonylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O2S/c1-19(17,18)16-7-2-3-10(6-8-16)9-11-4-5-12(13)15-14-11/h4-5,10H,2-3,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBAIVGCADVCQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(CC1)CC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoroimidazo[1,2-a]pyridin-2-amine](/img/structure/B1444422.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-](/img/structure/B1444429.png)

![Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B1444433.png)